2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol
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Overview
Description
2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7ClF2O. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is significant in various fields, including organic synthesis and pharmaceutical research, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol typically involves the reduction of 2-chloro-1-(2,4-difluorophenyl)ethanone. One common method is the use of a ketoreductase enzyme (KRED) to catalyze the reduction process. The reaction is carried out at a substrate concentration of 500 g/L, achieving near 100% conversion with high enantiomeric excess .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using biocatalytic processes. These processes are environmentally friendly and offer high productivity. The bioreduction procedure involves the use of specific enzymes that facilitate the conversion of the ketone to the desired alcohol with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-chloro-1-(2,4-difluorophenyl)ethanone.
Reduction: It can be reduced further to form different alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: 2-Chloro-1-(2,4-difluorophenyl)ethanone.
Reduction: Various alcohol derivatives depending on the reducing agent and conditions.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol involves its interaction with specific enzymes and molecular targets. For instance, in the synthesis of Ticagrelor, the compound undergoes enzymatic reduction to form the chiral alcohol, which then participates in further chemical transformations to produce the final drug. The biocatalytic process ensures high selectivity and efficiency, making it a valuable intermediate in pharmaceutical synthesis .
Comparison with Similar Compounds
- 2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol
- 2-Chloro-1-(2,4-difluorophenyl)ethanone
- 2-Chloro-1-(3,4-difluorophenyl)ethanone
Comparison: 2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interactions with enzymes. Compared to its analogs, this compound exhibits distinct chemical behavior, making it particularly useful in the synthesis of certain pharmaceuticals and fine chemicals .
Properties
CAS No. |
51336-96-0 |
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Molecular Formula |
C8H7ClF2O |
Molecular Weight |
192.59 g/mol |
IUPAC Name |
2-chloro-1-(2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2 |
InChI Key |
LUDHEANGPFVUIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CCl)O |
Origin of Product |
United States |
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